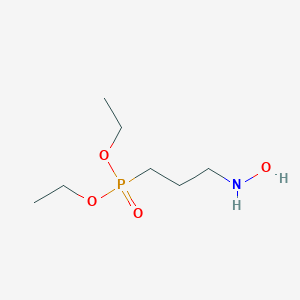![molecular formula C11H16N2O B024052 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 70381-58-7](/img/structure/B24052.png)
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one
Overview
Description
3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one (3EMT) is a novel small molecule that has been the subject of recent scientific research. It has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and biochemistry. 3EMT has been found to possess interesting properties, including the ability to inhibit enzymes, modulate the activity of proteins, and act as an antioxidant.
Scientific Research Applications
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyranopyrimidine cores highlights the compound's role in medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of various bioavailable derivatives through one-pot multicomponent reactions. The review focuses on the synthetic pathways employed for substituted pyrimidinone derivatives, underscoring the broad synthetic applications and the challenges in developing the main core due to its structural complexity (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Activity
Research on substituted tetrahydropyrimidine derivatives has shown potential in vitro anti-inflammatory activity. The synthesis approach for these compounds involves a novel procedure, and their characterization includes IR, 1H-NMR, and elemental analysis. The anti-inflammatory potential of these derivatives suggests the necessity for further investigation, highlighting their significance in designing leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Biological Evaluation of Pyrido[4,3‐d]pyrimidines
A comprehensive review of pyrido[4,3‐d]pyrimidines synthesizes and their biological applications emphasizes the multifaceted uses of this compound class. The synthetic pathways and the developed compounds derived from pyridine and pyrimidines fusion, or multistep synthesis reactions, are highlighted alongside their biological implications. This review showcases the new strategies developed for these compounds, suggesting their utility for future research (Yadav & Shah, 2022).
Pharmacological Activities of Pyrimidine Derivatives
An extensive review of pyrimidine derivatives discusses their broad pharmacological activities, including antiviral, psychotropic, and antimicrobial effects. The analysis of literature data on pyrimidine derivatives used in medical practice underlines the compound's potential as a scaffold for developing new biologically active compounds. The systematic analysis from a pharmacological viewpoint serves as a basis for further exploration of highly effective and safe medicines (Chiriapkin, 2022).
Anticancer Pyrimidines in Fused Scaffolds
The anticancer potential of pyrimidines in fused scaffolds, evidenced through research articles and patent literature, indicates their versatile pharmacological attributes. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, making them significant for anticancer agent development. This review focuses on patent literature, presenting the structure, IC50 values, and targeted enzymes/receptors of potent compounds, highlighting pyrimidines as potential future drug candidates (Kaur et al., 2014).
properties
IUPAC Name |
3-ethyl-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTPNFVIILANHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2CCCCN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501402 | |
| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70381-58-7 | |
| Record name | 3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)


![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)







![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
